3-(3-Chloropropyl)-2-fluoropyridine
Description
3-(3-Chloropropyl)-2-fluoropyridine is a halogenated pyridine derivative characterized by a fluorine atom at the 2-position and a 3-chloropropyl chain at the 3-position of the pyridine ring. This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing allosteric modulators of nicotinic acetylcholine receptors (α7 nAChRs) . Its synthesis typically involves ortholithiation of 2-fluoropyridine using lithium diisopropylamide (LDA) at −78°C, followed by sequential functionalization with aldehydes, oxidation, and amine coupling (Scheme 3, ). Key pharmacological studies demonstrate its role as a positive allosteric modulator, enhancing acetylcholine responses at submicromolar EC50 concentrations .
Properties
IUPAC Name |
3-(3-chloropropyl)-2-fluoropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c9-5-1-3-7-4-2-6-11-8(7)10/h2,4,6H,1,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVJALQLKUVVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)-2-fluoropyridine typically involves the reaction of 2-fluoropyridine with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide. The reaction mechanism involves the nucleophilic substitution of the chlorine atom in 3-chloropropyl chloride by the nitrogen atom of 2-fluoropyridine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with efficient mixing and temperature control. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropropyl)-2-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, with reaction conditions typically involving a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the corresponding propyl-substituted pyridine.
Scientific Research Applications
3-(3-Chloropropyl)-2-fluoropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated pyridines.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chloropropyl)-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atom and chloropropyl group contribute to the compound’s reactivity and ability to form stable interactions with these targets. The pathways involved may include nucleophilic substitution, oxidation, and reduction reactions, which can lead to the formation of various biologically active products.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 4-(3-Chloropropyl)-2-fluoropyridine
A positional isomer of the target compound, 4-(3-Chloropropyl)-2-fluoropyridine (CAS: Not specified), substitutes the chloropropyl group at the 4-position instead of the 3-position. This minor structural change significantly alters reactivity and synthesis pathways:
Halogen-Substituted Pyridines
3-Chloro-2-cyclopropylpyridine (CAS: 1355066-87-3)
This derivative replaces the 3-chloropropyl chain with a cyclopropyl group:
- Synthesis : Achieved via Suzuki coupling, emphasizing modularity for agrochemical applications .
- Key Differences :
3-Chloro-2-(3,3-difluorocyclobutyl)pyridine
Featuring a difluorocyclobutyl group, this compound highlights the impact of fluorinated substituents:
- Reactivity : Enhanced electron-withdrawing effects from fluorine improve stability under acidic conditions.
- Pharmacology: Not directly studied for α7 nAChR modulation but explored in kinase inhibition studies ().
Alkylamino-Substituted Analogs
details analogs with 2-alkylamino groups (e.g., 2-ethylamino-3-benzoylpyridine):
- Synthesis : Bromination followed by Suzuki coupling yields derivatives with varied alkyl chains.
- Activity Trends: Larger 2-alkylamino groups (e.g., propyl) increase α7 nAChR potency by 18-fold compared to unsubstituted amines (Table 1, ).
Data Table: Key Comparative Properties
Research Findings and Implications
- Substituent Positioning : The 3-position of pyridine is critical for avoiding side reactions (e.g., fluorine displacement) during functionalization .
- Chain Flexibility : Chloropropyl chains enhance binding pocket compatibility in α7 nAChRs compared to rigid groups like cyclopropyl .
- Fluorine Effects : Fluorine at the 2-position improves metabolic stability and electron-withdrawing properties, crucial for in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
